N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Description
Mechanism of Action
Target of Action
The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound has been designed based on a scaffold combination strategy . It has been identified as a selective STAT3 inhibitor that can directly bind to the SH2 domain . This binding inhibits the phosphorylation and translocation of STAT3, as well as the transcription of downstream genes .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to changes in the cellular responses that are regulated by this pathway .
Pharmacokinetics
The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Action Environment
The protective group of the compound becomes cleaved off during monolayer formation, especially at elevated temperature (60 °c) and in the presence of protons (trifluoroacetic acid) . This suggests that factors such as temperature and pH could potentially influence the compound’s action.
Properties
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-23-14-9-8-12(10-15(14)24-2)11-16-20-21-18(25-16)19-17(22)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQSHLLEIXCOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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